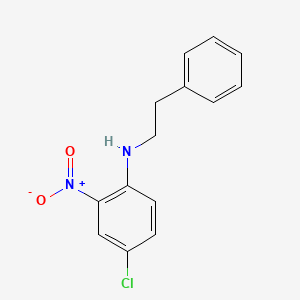

(4-氯-2-硝基苯基)(2-苯乙基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves the addition of amines to nitroalkenes, followed by reduction and further functionalization steps. For instance, the addition of benzylamine to 4-chloro-β-nitrostyrene has been reported, leading to the successful obtention of substituted c-phenylpiperazines, which are analogs of interest (Mouhtaram et al., 1993). Another relevant approach involves base-induced transformations of chloro-nitrophenyl thiadiazole in the presence of secondary amines, forming various heterocyclic compounds through ring-opening and intramolecular cyclization (Androsov, 2008).

Molecular Structure Analysis

The crystal structure of related nitro-amine compounds reveals interactions such as intramolecular hydrogen bonds and π-π interactions, which are critical for understanding the molecular geometry and stability of such compounds. For example, the structure of a monoazo dye showed significant hydrogen bonding and π-π interactions, indicating a potential similarity in the structural behavior of (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine (Yang et al., 2007).

Chemical Reactions and Properties

Compounds with nitro and amine functionalities typically undergo various chemical reactions, including reductions, nucleophilic substitutions, and cyclizations. These reactions are influenced by the presence of nitro groups and their interaction with amines, leading to diverse synthetic pathways and products with unique properties. For example, reactions involving nitrophenyl thionocarbonates with alicyclic amines demonstrated the role of substituents and the electrophilic center on reactivity and mechanisms, which could be relevant for understanding the behavior of (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine (Castro et al., 2001).

科学研究应用

二烷基吲哚-2-硫醇合成

4-(2-氯-5-硝基苯基)-1,2,3-噻二唑转化为硫酮烯中间体,与二级胺反应形成二烷基硫代乙酰胺。这些硫代酰胺的分子内环化导致非芳香族1,1-二烷基吲哚-2-硫醇酸盐的形成,展示了该化合物在形成复杂杂环结构方面的潜力 (Androsov, 2008)。

N-(2-苯乙基)硝基苯胺衍生物

对2,4-二硝基-N-(2-苯乙基)苯胺等衍生物的研究揭示了它们的结构构象和作为一氧化氮释放剂前体的潜力,突显了它们在合成具有潜在治疗用途的化合物方面的重要性 (Wade et al., 2013)。

质子转移互变异构和光致变色性

对N-(4-X-苯基)-2-氨基环庚酮及其与去氧胆酸的包合晶体进行了研究,探讨了它们的质子转移现象和光致变色行为。这表明了该化合物在材料科学中的相关性,特别是在开发对光线作出响应的材料方面 (Ito et al., 2011)。

与脂环胺的反应

O-芳基S-芳基二硫代碳酸酯与二级脂环胺的反应进行了动力学研究,为了解该化合物在各种有机反应中的行为以及在合成更复杂分子方面的潜在应用提供了见解 (Castro et al., 2011)。

催化应用

基于石墨烯的催化剂已被用于将硝基化合物还原为胺,表明(4-氯-2-硝基苯基)(2-苯乙基)胺在催化和环境修复应用中的潜力 (Nasrollahzadeh et al., 2020)。

属性

IUPAC Name |

4-chloro-2-nitro-N-(2-phenylethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-12-6-7-13(14(10-12)17(18)19)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUHURIYLBVPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)

![1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2487209.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)

![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)

![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)

![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)